Halogen-Dependent Differentiation: 4-Bromobenzyl vs. 3-Fluorobenzyl Analog
The most immediate structural comparator is 3-[(3-fluorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine, which differs only in the halogen substituent and its position on the benzyl ring . The 4-bromobenzyl group in the target compound introduces a significantly larger, more polarizable halogen atom compared to the 3-fluorobenzyl analog. This results in a computed increase in molecular weight (C18H18BrN4OS, ~418.3 g/mol vs. C18H18FN4OS, ~ 358.4 g/mol) and a higher LogP (predicted ~4.5 vs. ~3.6), indicating greater lipophilicity and potentially altered membrane permeability. The bromine atom also provides a unique anomalous scattering signal for X-ray crystallography and a heavier mass for mass spectrometry, which the fluorine analog cannot offer [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 418.3 g/mol (C18H18BrN4OS) |
| Comparator Or Baseline | 3-[(3-fluorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine: 358.4 g/mol (C18H18FN4OS) |
| Quantified Difference | +59.9 g/mol (16.7% increase) |
| Conditions | Calculated from molecular formula; experimental MW may vary. |
Why This Matters
For chemical biology applications, the heavier bromine atom is superior for mass spectrometry-based quantification and provides a definitive isotopic signature, enabling precise tracking in complex biological matrices, a feature absent in the fluorinated analog.
- [1] Auffinger, P.; Hays, F. A.; Westhof, E.; Ho, P. S. Halogen bonds in biological molecules. Proc. Natl. Acad. Sci. U.S.A. 2004, 101 (48), 16789-16794. View Source
